molecular formula C27H45NO3 B12398545 CB1/2 agonist 4

CB1/2 agonist 4

Cat. No.: B12398545
M. Wt: 431.7 g/mol
InChI Key: CWNFRGKJPKDJSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB1/2 agonist 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the compound, but common steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CB1/2 agonist 4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may produce various derivatives with modified pharmacological properties .

Scientific Research Applications

CB1/2 agonist 4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of cannabinoid receptors and to develop new synthetic methodologies.

    Biology: Employed in research to understand the physiological roles of CB1 and CB2 receptors in various biological processes, such as pain modulation and immune response.

    Medicine: Investigated for its potential therapeutic applications in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

CB1/2 agonist 4 exerts its effects by binding to and activating CB1 and CB2 receptors. Upon binding, the compound induces conformational changes in the receptors, leading to the activation of downstream signaling pathways. These pathways include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). The activation of these pathways results in various physiological effects, such as analgesia, anti-inflammatory responses, and modulation of immune function .

Comparison with Similar Compounds

CB1/2 agonist 4 can be compared with other similar compounds, such as:

This compound is unique in its specific structural features and pharmacological profile, which may offer advantages in terms of selectivity, potency, and therapeutic potential .

Properties

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

N-cyclopropyl-8-[3-methoxy-5-(2-methyloctan-2-yl)phenoxy]octanamide

InChI

InChI=1S/C27H45NO3/c1-5-6-7-12-17-27(2,3)22-19-24(30-4)21-25(20-22)31-18-13-10-8-9-11-14-26(29)28-23-15-16-23/h19-21,23H,5-18H2,1-4H3,(H,28,29)

InChI Key

CWNFRGKJPKDJSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=CC(=C1)OCCCCCCCC(=O)NC2CC2)OC

Origin of Product

United States

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